1H-4,7-Methanopyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
128710-65-6 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-9-8-6(1)5-3-7(8)10-4-5/h1-2,4,9H,3H2 |
InChI Key |
PNBZVQNBRLVBHJ-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C1C3=C2C=CN3 |
Synonyms |
4,7-Methano-1H-pyrrolo[2,3-c]pyridine(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of the 1h 4,7 Methanopyrrolo 2,3 C Pyridine System
Reactions at the Pyrrole (B145914) Nitrogen Atom within the Bridged System
Deprotonation of the pyrrole NH with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), generates the corresponding anion. This nucleophilic species can then be treated with various electrophiles. beilstein-journals.orgd-nb.info For instance, alkyl halides or tosylates introduce alkyl groups, while acyl chlorides or anhydrides afford N-acyl derivatives. The choice of base and solvent can be critical in achieving regioselectivity, particularly in more complex analogs. beilstein-journals.orgd-nb.info
Table 1: Representative Reactions at the Pyrrole Nitrogen
| Reaction Type | Reagents | Product | Notes |
|---|
Reactions at the Pyridine (B92270) Nitrogen Atom within the Bridged System
The pyridine nitrogen atom, with its available lone pair of electrons, imparts basicity to the molecule and serves as a site for quaternization and N-oxide formation. These transformations significantly alter the electronic properties of the pyridine ring, influencing its reactivity towards other reagents.
Quaternization: Treatment with alkyl halides, such as methyl iodide, leads to the formation of a quaternary pyridinium (B92312) salt. This process introduces a permanent positive charge on the nitrogen, rendering the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.
N-Oxide Formation: Oxidation of the pyridine nitrogen can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. chemimpex.comorganic-chemistry.org The resulting N-oxide is a versatile intermediate. The N-oxide functionality can facilitate electrophilic substitution at positions that are otherwise unreactive and can be used to introduce functional groups at the C6-position (analogous to the C2-position of pyridine). nih.govresearchgate.net Furthermore, the N-oxide can be deoxygenated to regenerate the pyridine moiety.
Table 2: Representative Reactions at the Pyridine Nitrogen
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Quaternization | CH₃I, Acetone | 5-Methyl-1H-4,7-methanopyrrolo[2,3-c]pyridinium iodide | Increases electron deficiency of the pyridine ring. |
| N-Oxide Formation | m-CPBA, CH₂Cl₂ | 1H-4,7-Methanopyrrolo[2,3-c]pyridine 5-oxide | Activates the pyridine ring for further functionalization. |
| Deoxygenation of N-Oxide | PCl₃, CHCl₃ | This compound | Regenerates the pyridine ring after N-oxide-mediated reactions. |
Reactivity at the Bridged Methano Carbon (C-4 and C-7 Positions)
The C-H bonds of the methano bridge at positions C-4 and C-7 are generally the least reactive in the molecule due to their sp³ hybridization and lack of activation by the heteroaromatic system. Direct functionalization of these sites is challenging and typically requires harsh conditions or specialized catalytic systems.
Selective Functionalization of Bridgehead C-H Bonds
Achieving selective functionalization of the bridgehead C-H bonds represents a significant synthetic hurdle. Modern C-H activation strategies, often employing transition metal catalysts, are the most promising avenues for achieving this transformation. nih.govrsc.org These methods typically involve the use of a directing group to position the catalyst in proximity to the target C-H bond. For the this compound system, a substituent placed on the pyrrole or pyridine ring could potentially direct a metal catalyst to one of the bridgehead positions. However, specific examples for this particular scaffold are not widely reported, and developing such a methodology would be a notable synthetic achievement. Computational studies can aid in predicting the feasibility and regioselectivity of such reactions. acs.org
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine core exhibits a complex reactivity pattern towards electrophiles, influenced by both the electron-rich pyrrole ring and the electron-deficient pyridine ring. In general, the pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring. For the related 7-azaindole (B17877) system, electrophilic substitution typically occurs at the C3-position of the pyrrole ring, which is the most nucleophilic site. uni-rostock.deuni-rostock.de
Reactions such as halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide), nitration, and Friedel-Crafts acylation are expected to proceed preferentially at the C3-position. researchgate.net N-protection of the pyrrole nitrogen is often employed to prevent side reactions and to modulate the reactivity of the heterocyclic core.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Expected Major Product | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-Bromo-1H-4,7-methanopyrrolo[2,3-c]pyridine | Substitution occurs on the electron-rich pyrrole ring. |
| Iodination | N-Iodosuccinimide (NIS), KOH, DCM | 3-Iodo-1H-4,7-methanopyrrolo[2,3-c]pyridine | Provides a handle for cross-coupling reactions. acs.org |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1H-4,7-methanopyrrolo[2,3-c]pyridine | Requires careful control of reaction conditions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-1H-4,7-methanopyrrolo[2,3-c]pyridine | Typically requires N-protection to avoid acylation at the pyrrole nitrogen. researchgate.net |
Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyridine ring of the this compound system is susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when activated by an electron-withdrawing group or when a good leaving group is present at an appropriate position. The positions ortho and para to the pyridine nitrogen (C6 and C8, though C8 is a bridgehead) are the most activated towards nucleophilic attack.
Halogenated derivatives, such as a 6-chloro or 6-bromo analog, would be key intermediates for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction of a 6-chloro derivative with a primary amine, for instance, can be used to construct more complex molecular architectures. mdpi.com
Table 4: Representative Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| 6-Chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine | R-NH₂ | Pd-catalysis or heat | 6-(Alkylamino)-1H-4,7-methanopyrrolo[2,3-c]pyridine |
| 6-Chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine | NaOR | DMF, heat | 6-Alkoxy-1H-4,7-methanopyrrolo[2,3-c]pyridine |
| 6-Chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine | NaSR | DMF, heat | 6-(Alkylthio)-1H-4,7-methanopyrrolo[2,3-c]pyridine |
Metal-Catalyzed Cross-Coupling Reactions for Framework Elaboration (e.g., Suzuki-Miyaura couplings)
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the elaboration of the this compound framework. nih.govlibretexts.org These reactions typically involve the coupling of a halogenated or triflated derivative with an organoboron reagent in the presence of a palladium catalyst and a base.
The synthesis of halogenated precursors, such as 3-iodo or 6-chloro derivatives, is a prerequisite for these transformations. The selective introduction of these halogens allows for the regioselective formation of new carbon-carbon bonds. For example, a 3-iodo-1H-4,7-methanopyrrolo[2,3-c]pyridine can be coupled with various aryl or vinyl boronic acids to introduce substituents at the C3-position. Similarly, a 6-chloro derivative can undergo Suzuki-Miyaura coupling to afford 6-aryl analogs. acs.orgnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivities in these reactions. acs.orgacs.org
Table 5: Suzuki-Miyaura Cross-Coupling Reactions
| Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| 3-Iodo-1H-4,7-methanopyrrolo[2,3-c]pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-1H-4,7-methanopyrrolo[2,3-c]pyridine |
| 6-Chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine | Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 6-Vinyl-1H-4,7-methanopyrrolo[2,3-c]pyridine |
| 3-Iodo-6-chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine | Arylboronic acid (1 equiv) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-Aryl-6-chloro-1H-4,7-methanopyrrolo[2,3-c]pyridine |
Mechanistic Investigations of Reactions Involving 1h 4,7 Methanopyrrolo 2,3 C Pyridine
Elucidation of Reaction Pathways and Catalytic Cycles
Specific reaction pathways and catalytic cycles for the synthesis or transformation of 1H-4,7-Methanopyrrolo[2,3-c]pyridine have not been extensively elucidated in dedicated studies. However, the synthesis of related bridged nitrogen heterocycles, such as 2-azabicyclo[2.2.1]heptanes, often involves annulation reactions of epoxy amines or alcohols. nih.gov These reactions can be facilitated by various catalytic systems. For instance, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes. nih.gov The proposed mechanism involves a double-nucleophilic displacement at a carbon center, which includes a proton-relay step mediated by the Al(III) complex phenolate. nih.gov
The synthesis of fused pyrrolopyridine systems can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, which are instrumental in forming C-N and C-C bonds, respectively. e3s-conferences.orgacs.org While these methods are applied to other pyrrolopyridine isomers, their specific application to form the bridged 1H-4,7-methano structure would require an intramolecular cyclization step, the pathway for which is not explicitly detailed for this compound.
Transition State Analysis in Bridged Heterocycle Formation and Transformation
A specific transition state analysis for the formation or transformation of this compound is not available in the current body of scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for modeling transition states in cyclization reactions to form heterocyclic compounds. e3s-conferences.orge3s-conferences.org Such calculations can provide thermodynamic parameters that help elucidate reaction mechanisms and predict the stereochemical outcome of cyclizations. e3s-conferences.org For instance, in the synthesis of other complex natural products containing cyclic systems, transition state modeling has been used to understand the feasibility and selectivity of key cyclization steps. e3s-conferences.org The formation of the 4,7-methano bridge in the target compound would likely proceed through an intramolecular cyclization, and the geometry and energy of the transition state would be crucial in determining the reaction's feasibility and the stereochemistry of the resulting bridged system.
Identification and Characterization of Reaction Intermediates (beyond basic identification)
The identification and detailed characterization of reaction intermediates in the synthesis of this compound are not specifically described in published research. In the synthesis of related pyrrolopyridine derivatives, intermediates are often proposed based on the reaction mechanism. For example, in palladium-catalyzed cross-coupling reactions, oxidative addition complexes and reductive elimination precursors are key intermediates. acs.org In multi-component reactions leading to pyridine (B92270) rings, chalcone (B49325) synthons and various nitrogen-containing intermediates have been proposed. pwr.edu.pl For the formation of the bridged structure of this compound, a key intermediate would likely be a substituted pyrrolopyridine amenable to an intramolecular cyclization reaction to form the methano bridge. The characterization of such an intermediate would likely involve spectroscopic techniques like NMR and mass spectrometry.
Kinetic Studies of Reaction Processes and Rate-Determining Steps
Specific kinetic studies and the determination of rate-determining steps for reactions involving this compound have not been reported. Kinetic analysis of chemical reactions, often employing techniques like stopped-flow spectroscopy, provides valuable insights into reaction mechanisms. bohrium.com For related heterocyclic syntheses, such as copper-catalyzed C-N coupling reactions, kinetic studies have helped to identify catalyst deactivation pathways and the influence of reactants and products on the reaction rate. researchgate.net The rate-determining step in the synthesis of a complex molecule like this compound could be either the formation of the pyrrolopyridine core or the subsequent intramolecular cyclization to form the bridged system.
The following table provides a hypothetical framework for the kind of data that would be generated from kinetic studies.
| Hypothetical Reaction Parameter | Observed Effect on Rate | Potential Implication for Rate-Determining Step |
| Concentration of Pyrrole (B145914) Precursor | First-Order | Involvement in the rate-determining step |
| Concentration of Pyridine Precursor | Zero-Order | Not involved in the rate-determining step |
| Catalyst Loading | Proportional Increase | Catalytic step is likely rate-limiting |
| Temperature | Rate increases with temperature | Reaction follows Arrhenius behavior |
This table is illustrative and does not represent experimental data for this compound.
Solvent Effects and Catalysis in Reaction Mechanisms
The influence of solvents and specific catalysts on the reaction mechanism for this compound has not been a subject of detailed investigation. In general, the choice of solvent can significantly impact the rate and outcome of a chemical reaction, particularly for reactions involving polar intermediates or transition states. acs.org For instance, polar solvents can enhance the rate of reactions proceeding through charged intermediates. acs.org The use of green solvents, such as water, ionic liquids, and deep eutectic solvents, is also an area of active research in the synthesis of heterocyclic compounds. nih.gov
Catalysis plays a pivotal role in the synthesis of complex heterocycles. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for cross-coupling and cyclization reactions. e3s-conferences.orgacs.org The choice of ligand in these catalytic systems is often crucial for achieving high efficiency and selectivity. For the synthesis of bridged nitrogen heterocycles, both homogeneous and heterogeneous catalysts have been employed. researchgate.netnih.gov
The table below illustrates the potential effects of different solvent types on a hypothetical reaction to form a bridged heterocycle.
| Solvent Type | Dielectric Constant | Potential Effect on a Polar Reaction Mechanism |
| Non-polar (e.g., Toluene) | Low | May slow down reactions with polar intermediates |
| Polar Aprotic (e.g., DMF) | High | Can accelerate reactions with polar transition states |
| Polar Protic (e.g., Ethanol) | High | Can stabilize charged species and participate in proton transfer |
This table is for illustrative purposes and is not based on specific experimental data for this compound.
Theoretical and Computational Studies on 1h 4,7 Methanopyrrolo 2,3 C Pyridine
Electronic Structure Analysis and Molecular Orbital Theory Applications
The electronic structure of pyrrolopyridine systems, which form the core of 1H-4,7-Methanopyrrolo[2,3-c]pyridine, is characterized by a fused bicyclic aromatic system containing both a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. The presence of nitrogen atoms in both rings significantly influences the electron distribution and molecular orbital energies.
In related pyridine-containing heterocyclic systems, the nitrogen atom in the pyridine ring generally acts as an electron-withdrawing group, lowering the energy of the molecular orbitals. The lone pair of electrons on the pyridine nitrogen typically resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. Conversely, the nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic sextet, leading to a higher electron density within the ring system compared to benzene.
Molecular orbital theory calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electronic landscape. These calculations yield the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in studies of other pyrrolopyridine derivatives, the HOMO is often localized on the electron-rich pyrrole moiety, while the LUMO is distributed over the electron-deficient pyridine ring. This distribution is key to understanding their behavior in chemical reactions.
Conformational Analysis and Dynamic Behavior of the Bridged System
The defining feature of this compound is the methano bridge between positions 4 and 7. This rigid, bicyclo[2.2.1]heptane-like framework introduces significant strain and conformational constraints compared to its planar, unbridged pyrrolopyridine counterparts.
Conformational analysis of such a bridged system would typically be performed using computational methods like molecular mechanics or DFT. These studies would aim to identify the most stable conformers and the energy barriers for any possible conformational changes. The methano bridge locks the molecule into a specific three-dimensional shape, which can have profound implications for its interaction with other molecules, such as biological receptors.
The dynamic behavior of this bridged system would be relatively limited due to its rigidity. However, vibrational analysis, a standard output of computational frequency calculations, can provide information about the various vibrational modes of the molecule. This includes stretching and bending frequencies of the bonds, which are fundamental to its infrared (IR) and Raman spectra.
Prediction of Reaction Mechanisms via Computational Modeling (e.g., DFT calculations)
Computational modeling, particularly with DFT, is a powerful tool for predicting the mechanisms of chemical reactions. For a molecule like this compound, these calculations can be used to explore various potential reaction pathways, for example, in electrophilic aromatic substitution or reactions involving the nitrogen atoms.
By calculating the structures and energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. For instance, in the context of electrophilic substitution, DFT calculations can predict the most likely site of attack by an electrophile. This is often guided by the calculated electron density at different positions in the aromatic rings. In many pyrrolopyridine systems, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring.
Furthermore, computational studies can elucidate the role of catalysts and solvents in a reaction, providing a more complete mechanistic picture. For example, studies on related heterocyclic systems have used DFT to understand the intricacies of palladium-catalyzed cross-coupling reactions. nih.gov
Spectroscopic Property Prediction (beyond basic identification)
Beyond basic identification, computational chemistry can predict a range of spectroscopic properties with a high degree of accuracy. For this compound, these predictions can serve as a valuable tool for experimentalists.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted shifts can aid in the assignment of complex experimental spectra and can be particularly useful for distinguishing between different isomers.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the photophysical properties of the molecule.
Vibrational Spectroscopy: As mentioned earlier, DFT frequency calculations yield the vibrational frequencies and intensities of a molecule, which correspond to its IR and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Quantum Chemical Descriptors for Reactivity and Selectivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. These descriptors provide a quantitative basis for understanding and predicting chemical behavior.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy indicates greater reactivity towards electrophiles. |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). Lower LUMO energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | An indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. |
| Electron Density | Indicates the distribution of electrons in the molecule. Regions of high electron density are likely sites for electrophilic attack. |
| Electrostatic Potential (ESP) | Maps the electrostatic potential on the electron density surface, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting non-covalent interactions and sites of nucleophilic/electrophilic attack. |
| Global Hardness and Softness | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |
| Fukui Functions | Predicts the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attack. |
By calculating these descriptors for this compound, one could make informed predictions about its chemical behavior. For instance, the sites with the highest values of the Fukui function for electrophilic attack would be the most probable locations for substitution reactions with electrophiles.
Derivatives and Analogues of 1h 4,7 Methanopyrrolo 2,3 C Pyridine
Design Principles for Analogues and Homologues
The design of analogues of 1H-4,7-Methanopyrrolo[2,3-c]pyridine is guided by established medicinal chemistry principles, including molecular hybridization and scaffold hopping. mdpi.comnih.gov These strategies aim to combine the structural features of the parent compound with other pharmacophores to enhance specific properties. The pyrrolopyridine nucleus itself is considered a mimic of the purine (B94841) ring found in ATP, making its derivatives potential candidates for kinase inhibitors. nih.gov The selectivity of these potential inhibitors is largely determined by the substituents attached to the core nucleus. nih.gov
Key design principles include:
Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar steric and electronic properties. For the pyrrolopyridine core, this could involve changing the position of the nitrogen atom in the pyridine (B92270) ring to create isomers like 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or 1H-pyrrolo[3,2-c]pyridine. researchgate.netresearchgate.net
Homologation: Increasing the size of the molecule by adding a methylene (B1212753) group or other small carbon chains, for instance, to extend the methano bridge or substituents.
Scaffold Hopping: Replacing the central pyrrolopyridine core with a different heterocyclic system while maintaining the original spatial arrangement of key functional groups. mdpi.comnih.gov This allows for the exploration of new intellectual property space and can improve properties like solubility or metabolic stability.
Structure-Based Design: Utilizing computational docking studies to predict how analogues will interact with a target. This approach can guide the placement of substituents to maximize favorable interactions. mdpi.comnih.gov
Synthetic Approaches to Substituted and Modified Analogues
Synthesizing derivatives of the this compound scaffold involves multi-step sequences that build upon the core heterocyclic structure. While specific routes for this bridged system are not extensively documented, general methods for related pyrrolopyridines are well-established and adaptable.
A key strategy involves the synthesis of a functionalized pyrrolo[2,3-c]pyridine-7-one scaffold, which can be achieved via an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. nih.gov This scaffold can then undergo further reactions, such as regioselective N6-alkylation or arylation, to introduce diversity. nih.gov
Modern cross-coupling reactions are instrumental in modifying the pyrrolopyridine core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, typically by coupling a halide derivative (e.g., a bromo- or iodo-pyrrolopyridine) with a boronic acid. nih.govnih.gov This is a versatile method for introducing aryl or heteroaryl substituents onto the scaffold.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine groups onto the heterocyclic core. mdpi.comnih.gov
Sonogashira Coupling: This method is employed to introduce alkyne functionalities by coupling a terminal alkyne with an aryl or vinyl halide. nih.gov
These reactions can be performed with high chemoselectivity. For instance, on a di-halogenated pyrrolopyridine, it is possible to selectively perform a Suzuki coupling at one position followed by a Buchwald-Hartwig amination at another. nih.govnih.gov Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often essential to mask reactive sites like the pyrrole (B145914) nitrogen during these transformations. nih.gov
Table 1: Common Synthetic Reactions for Modifying Pyrrolopyridine Scaffolds
| Reaction Type | Catalyst/Reagents | Bond Formed | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd₂(dba)₃, or other Pd catalysts; Base (e.g., K₂CO₃) | Carbon-Carbon | Introduction of aryl/heteroaryl groups | nih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP; Base (e.g., Cs₂CO₃) | Carbon-Nitrogen | Introduction of primary/secondary amines | mdpi.com |
| Intramolecular Cyclization | Acid (e.g., HCl) | Carbon-Nitrogen | Formation of the core ring system | nih.gov |
| C-H Phosphonation | Mn(OAc)₃, Diethylphosphite | Carbon-Phosphorus | Introduction of phosphonate (B1237965) groups | researchgate.net |
Structure-Reactivity Relationship Studies of Derivatives (focus on chemical reactivity)
The chemical reactivity of this compound derivatives is dictated by the electronic properties of the fused pyrrole and pyridine rings.
Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic system. It is generally susceptible to electrophilic substitution, with reactions preferentially occurring at the C3 position (alpha to the nitrogen and not part of the fusion). The electron density is highest at this position. researchgate.net
Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it resistant to electrophilic substitution but reactive towards nucleophiles. Electrophilic substitution, when forced, typically occurs at the C5 and C7 positions (meta to the ring nitrogen). youtube.com
The fusion of these two rings and the presence of the methano bridge create a unique electronic landscape. The reactivity of any given position can be significantly altered by the presence of substituents.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring system, activating it towards electrophilic attack and potentially directing the substitution pattern. For example, the presence of a 7-methoxy group on a 1H-pyrrolo[2,3-c]pyridine scaffold has been documented. bldpharm.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, deactivating the ring towards electrophiles but making it more susceptible to nucleophilic aromatic substitution.
A key aspect of reactivity is C-H activation. Recent studies on related deazapurines (pyrrolopyrimidines) have shown that regioselective C-H phosphonation can be achieved at the C8 position (equivalent to C3 in the pyrrolo[2,3-c]pyridine system) using manganese(III) acetate (B1210297) as a promoter. researchgate.net This demonstrates that direct functionalization of C-H bonds is a viable strategy for creating derivatives without pre-functionalization (e.g., halogenation). researchgate.net
Scaffold Modifications: Alterations of the Pyrrolo[2,3-c]pyridine Core
Modifying the core scaffold of this compound is a powerful strategy for generating novel analogues. This involves altering the fundamental bicyclic ring system.
Another modification involves annulation, where additional rings are fused to the scaffold. This can create more complex, polycyclic structures. For example, tandem reactions involving C-H arylation or Pictet-Spengler condensations have been used on related azaindoles to build fused 7- or 8-membered rings. nih.gov
Table 2: Examples of Pyrrolopyridine Core Modifications
| Modification Type | Description | Resulting Scaffold Example | Reference |
|---|---|---|---|
| Isomeric Rearrangement | Changing the fusion points or nitrogen position. | 1H-Pyrrolo[2,3-b]pyridine | researchgate.net |
| Nitrogen Insertion | Replacing a carbon with a nitrogen in the five-membered ring. | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| Ring Annulation | Fusing an additional ring to the bicyclic core. | Fused 8-membered 7-azaindole (B17877) | nih.gov |
| Oxidation | Adding an oxo group to the pyridine ring. | Pyrrolo[2,3-c]pyridine-7-one | nih.gov |
Alterations and Expansions of the Methano Bridge
The methano bridge is a defining feature of the this compound scaffold, locking the molecule into a rigid, tricyclic conformation. Modifying this bridge offers a unique avenue for creating analogues with different three-dimensional shapes and strain energies.
Synthetic strategies for building complex, bridged tricyclic systems often rely on cascade reactions. nih.gov A notable example is the use of a Nazarov cyclization followed by a double ring-expansion cascade to construct angular tri-carbocyclic architectures from simpler starting materials. nih.gov This type of methodology could potentially be adapted to synthesize homologues of this compound where the methano bridge is expanded to an ethano or larger bridge.
The principles governing such ring expansions include:
Electronic Effects: The regioselectivity of ring expansions can be directed by the electronic nature of substituents on the rings. Electron-donating groups can stabilize carbocation intermediates, favoring expansion at a specific site. nih.gov
Stereoselectivity: The stereochemical outcome of these reactions is often controlled by the steric bulk of substituents on the expanding rings. nih.gov
Advanced Spectroscopic and Diffraction Studies Applied to 1h 4,7 Methanopyrrolo 2,3 C Pyridine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy is a cornerstone for the structural and dynamic analysis of novel heterocyclic compounds. However, specific studies applying these techniques to 1H-4,7-Methanopyrrolo[2,3-c]pyridine have not been found.
Multi-Dimensional NMR Techniques for Complex Structure Elucidation (e.g., NOESY, HMBC, HSQC)
Multi-dimensional NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complex three-dimensional structure of molecules.
HSQC (Heteronuclear Single Quantum Coherence) would be used to identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, helping to piece together the rigid tricyclic framework of the methanopyrrolopyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. nih.gov For a rigid structure like this compound, NOESY data would be critical in confirming the stereochemistry of the methano-bridge and the relative orientation of the protons. nih.gov
Despite the utility of these techniques, no specific HSQC, HMBC, or NOESY data sets for this compound are available in the surveyed literature.
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR is employed to study the dynamic processes within a molecule, such as ring-flipping, bond rotation, or intermolecular exchange. nih.gov For this compound, the rigid methano-bridge significantly restricts conformational flexibility. A VT-NMR study could determine if any subtle dynamic processes exist and measure the energy barriers associated with them. Currently, there are no published VT-NMR studies for this compound.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) provides structural information on materials in the solid phase, which is invaluable for characterizing crystalline polymorphs, amorphous solids, or samples with poor solubility. nih.gov An ssNMR analysis of this compound would yield insights into its packing in the crystal lattice and identify structural differences between solid forms. nih.gov No research detailing the solid-state NMR analysis of this compound could be located.
Isotope Labeling in Mechanistic NMR Studies
Incorporating stable isotopes such as ¹³C or ¹⁵N into a molecule can greatly enhance NMR studies. nih.govnih.gov Isotope labeling of the pyrrolo[2,3-c]pyridine core would facilitate more sensitive and specific NMR experiments, helping to resolve signal overlap and confirm assignments, particularly for quaternary carbons or nitrogen atoms. nih.govnih.gov Mechanistic studies often rely on isotope labeling to trace atomic pathways in chemical reactions. There is no evidence of isotope labeling studies having been performed on this compound in the available literature.
X-ray Crystallography for Complex Stereochemical and Conformational Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a complex, rigid molecule like this compound, a single-crystal X-ray structure would provide unambiguous proof of its connectivity, bond lengths, bond angles, and stereochemistry. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. A search for crystallographic data for this specific compound did not yield any results.
Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Hydrogen Bonding
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are powerful tools for identifying functional groups and studying intermolecular forces, especially hydrogen bonding. youtube.comrsc.orgnih.gov
FT-IR spectroscopy would be particularly sensitive to the N-H stretching vibration of the pyrrole (B145914) ring. The frequency and shape of this band would indicate the presence and strength of hydrogen bonding in the solid state or in solution. youtube.com
Raman spectroscopy , being complementary to FT-IR, would provide information on the vibrations of the aromatic rings and the carbon skeleton.
No specific FT-IR or Raman spectra, or analyses of hydrogen bonding for this compound, have been reported in the scientific literature.
Research on this compound Remains Silent on Chiroptical Properties
Despite the growing application of advanced spectroscopic techniques in structural elucidation, specific research into the chiroptical properties of the chemical compound this compound, particularly for determining its absolute configuration, is not publicly available in scientific literature.
Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful tool for assigning the absolute stereochemistry of chiral molecules. This is achieved by comparing experimentally measured spectra with those calculated for enantiomers with a known configuration. However, a thorough review of published research reveals no specific studies that have applied these methods to this compound.
While the broader field of pyrrolopyridine derivatives has been investigated for various biological activities, and chiroptical spectroscopy is widely used for other complex molecules like natural products and mechanically interlocked structures, this particular compound has not been the subject of such detailed stereochemical analysis. The scientific community has yet to publish findings on the experimental or computational chiroptical data for this compound.
Consequently, there are no available data tables detailing experimental conditions, calculated versus experimental wavelengths (λ), differential molar extinction coefficients (Δε), or rotational strengths (R) for the Cotton effects that would be indicative of its absolute configuration.
The absence of such studies means that a critical aspect of the molecule's three-dimensional structure remains uncharacterized. Future research employing chiroptical spectroscopy would be necessary to fill this knowledge gap, providing crucial insights into the stereochemical nature of this compound.
Advanced Methodologies and Techniques for Studying 1h 4,7 Methanopyrrolo 2,3 C Pyridine
Flow Chemistry Applications in Synthesis and Reaction Optimization
While specific applications of flow chemistry for the synthesis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, the principles of continuous flow processing offer significant potential for overcoming challenges associated with traditional batch synthesis of complex heterocycles. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.
For the construction of the core 7-azaindole (B17877) framework, multi-step sequences that are often challenging in batch, such as those involving unstable intermediates or requiring rapid quenching, could be streamlined in a flow setup. For instance, a hypothetical flow synthesis could involve the continuous generation of a reactive intermediate followed immediately by its consumption in a subsequent reaction coil, minimizing degradation and side-product formation. The enhanced mixing and heat transfer in microreactors could also prove beneficial for reactions requiring high temperatures or pressures, which are often necessary for certain cyclization or C-H activation steps in azaindole synthesis.
Heterogeneous and Homogeneous Catalysis for Functionalization and Transformation
Catalysis is a cornerstone of modern organic synthesis, and the functionalization of the this compound scaffold is heavily reliant on both heterogeneous and homogeneous catalytic systems. These catalysts are crucial for introducing molecular diversity and for the construction of the core ring system itself.
Homogeneous Catalysis:
Homogeneous catalysts, primarily based on transition metals like palladium, rhodium, and copper, are instrumental in the synthesis and functionalization of azaindole systems. Cross-coupling reactions are particularly prevalent:
Palladium-catalyzed reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions are widely used to form C-C and C-N bonds at various positions of the azaindole ring. nih.govmdpi.comnih.gov For a constrained system like this compound, these reactions would allow for the introduction of aryl, heteroaryl, and amino substituents, which are key for modulating biological activity.
Rhodium-catalyzed reactions: Rhodium catalysts have been employed for C-H activation and annulation reactions to construct the azaindole core. nih.govmdpi.com This approach offers an atom-economical way to build the heterocyclic system from simpler precursors.
Copper-catalyzed reactions: Copper catalysts are often used in conjunction with palladium in Sonogashira couplings and can also mediate cyclization steps in the formation of the pyrrole (B145914) ring of the azaindole. nih.govmdpi.com
The choice of ligand is critical in these reactions to control reactivity, selectivity, and functional group tolerance, especially given the potential for the pyridine (B92270) nitrogen to coordinate with the metal center.
Heterogeneous Catalysis:
While less commonly detailed for this specific scaffold, heterogeneous catalysts offer advantages in terms of catalyst recovery, recycling, and product purification. Supported metal catalysts, such as palladium on carbon (Pd/C), could be used for hydrogenation reactions to selectively reduce parts of the molecule or for certain coupling reactions under specific conditions. The development of novel solid-supported catalysts with high activity and selectivity for the functionalization of complex heterocycles like this compound is an active area of research.
Table 1: Catalytic Methodologies in Azaindole Synthesis and Functionalization
| Catalytic Method | Metal Catalyst (Typical) | Reaction Type | Relevance to this compound |
|---|---|---|---|
| Sonogashira Coupling | Pd/Cu | C-C bond formation | Functionalization of the pyridine or pyrrole ring with alkynes. nih.govmdpi.com |
| Suzuki-Miyaura Coupling | Pd | C-C bond formation | Introduction of aryl or vinyl groups. nih.govorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd | C-N bond formation | Introduction of amino groups. nih.gov |
| C-H Activation/Annulation | Rh, Pd | Ring formation | Construction of the azaindole core. nih.govmdpi.com |
| Hydrogenation | Pd/C | Reduction | Saturation of specific bonds in the scaffold. |
Reaction Monitoring Techniques (e.g., in situ spectroscopy)
To optimize the synthesis and functionalization of a complex molecule like this compound, real-time monitoring of the reaction progress is invaluable. In situ spectroscopic techniques allow chemists to gain a deeper understanding of reaction kinetics, identify transient intermediates, and detect the formation of byproducts as they occur.
Commonly employed in situ techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species in the reaction mixture over time. Techniques like 19F NMR can be particularly useful if fluorine-containing reagents or intermediates are involved in the synthesis. nih.gov
Mass Spectrometry (MS): Can be used to identify the molecular weights of reactants, intermediates, and products directly from the reaction mixture.
The data gathered from these techniques enables the rapid optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved efficiency and a better understanding of the underlying reaction mechanism. For complex, multi-step syntheses of constrained heterocycles, this real-time feedback is crucial for achieving high yields and purity.
Microfluidic and High-Throughput Synthesis Approaches
The discovery and development of new drug candidates and functional materials often require the synthesis and screening of large libraries of compounds. Microfluidic and high-throughput synthesis platforms are powerful tools for accelerating this process.
Microfluidic Synthesis:
Microfluidic reactors, or "lab-on-a-chip" systems, handle very small volumes of reagents in a network of microchannels. This technology offers several advantages for the synthesis of compounds like this compound derivatives:
Rapid Reaction Screening: A large number of reaction conditions can be tested quickly and with minimal consumption of valuable starting materials.
Enhanced Safety: The small scale of the reactions minimizes the risks associated with highly reactive or toxic reagents.
Precise Control: The high surface-area-to-volume ratio in microchannels allows for excellent control over reaction temperature and mixing.
High-Throughput Synthesis:
High-throughput synthesis (HTS) involves the parallel synthesis of a large number of compounds, often in well-plate formats. This approach is particularly well-suited for exploring the structure-activity relationship (SAR) of a core scaffold like this compound. By systematically varying the substituents at different positions of the molecule, large libraries of derivatives can be generated and then screened for their biological activity or material properties. The use of robotic liquid handlers and automated purification systems can significantly increase the efficiency of this process. The development of robust and general synthetic routes, often relying on the catalytic methods mentioned above, is a prerequisite for successful high-throughput synthesis campaigns. uni-rostock.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
